molecular formula C₁₉H₂₈O₂ B1158852 (5β)-13-Ethyl-gonane-3,17-dione

(5β)-13-Ethyl-gonane-3,17-dione

Cat. No.: B1158852
M. Wt: 288.42
Attention: For research use only. Not for human or veterinary use.
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Description

(5β)-13-Ethyl-gonane-3,17-dione is a synthetic gonane derivative supplied for research use only. This compound features the gonane steroid backbone, which is the fundamental tetracyclic hydrocarbon structure (containing 17 carbon atoms) common to all steroids . The specific 13-ethyl substitution on the core gonane structure is a modification of significant research interest, particularly in the field of neuroactive steroids . Research into related ent-neurosteroids—synthetic compounds with an opposite configuration to natural steroids—suggests that structural features like ketone groups at positions C-3 and C-17 can be critical for modulating the activity of γ-aminobutyric acid type A (GABAA) receptors . This mechanism is a primary target for investigating new anesthetic agents and treatments for central nervous system disorders . Furthermore, structurally similar 13-ethyl gonane compounds are utilized as key substrates in biotransformation studies, such as microbial hydroxylation, for the production of specialized pharmaceutical intermediates . This product is intended for use in laboratory research and is strictly not for diagnostic, therapeutic, or personal use. Researchers can inquire for detailed specifications, availability, and pricing.

Properties

Molecular Formula

C₁₉H₂₈O₂

Molecular Weight

288.42

Synonyms

18-Methyl-5β-estran-3,17-dione

Origin of Product

United States

Advanced Synthetic Methodologies for 5β 13 Ethyl Gonane 3,17 Dione and Its Analogues

Total Synthesis Approaches and Strategies

The complete chemical synthesis of the (5β)-gonane core from simple starting materials is a challenging endeavor that requires precise control over stereochemistry.

Convergent and Linear Synthetic Routes to the (5β)-Gonane Core

The construction of the tetracyclic gonane (B1236691) steroid skeleton can be achieved through both linear and convergent total synthesis strategies. Linear syntheses involve the sequential building of each ring onto a starting fragment. In contrast, convergent approaches involve the independent synthesis of different parts of the molecule, which are then joined together at a later stage.

A notable example in steroid total synthesis involved the creation of (±)-13β-ethylgon-4-ene-3,17-dione, an analogue of the target compound. nih.gov While specific details on the total synthesis of (5β)-13-Ethyl-gonane-3,17-dione are not extensively documented in the provided results, the general principles of steroid total synthesis would apply. These routes often rely on powerful carbon-carbon bond-forming reactions to construct the intricate ring system.

Stereoselective Control in the Synthesis of the 5β-Configuration

A critical challenge in the synthesis of this compound is the establishment of the cis-fusion between the A and B rings, which defines the 5β-configuration. This stereochemical arrangement is a key structural feature of many biologically active neurosteroids. acs.org

Recent research has demonstrated the use of palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones to achieve stereoselective reduction to the 5β-steroid backbone. acs.org This method has shown high yields and stereoselectivity, particularly with the use of additives like tetrabutylammonium (B224687) D-mandelate. The nature of the substituent at the C-17 position can also influence the stereoselectivity of this reduction. acs.org

Semisynthesis and Biocatalytic Transformations

Semisynthesis, which starts from a readily available steroid precursor, and biocatalytic methods offer powerful alternatives to total synthesis for accessing this compound and its analogues. These approaches leverage the inherent stereochemistry of natural steroids and the high selectivity of enzymes.

Enzymatic Introduction of Functionalities (e.g., Hydroxylations)

The introduction of hydroxyl groups at specific positions on the steroid nucleus is a crucial step in the synthesis of many bioactive steroids. rsc.org This transformation is often challenging to achieve with conventional chemical methods due to the presence of multiple, similarly reactive C-H bonds. Cytochrome P450 (CYP) monooxygenases are particularly adept at catalyzing these regio- and stereoselective hydroxylations. rsc.orgnih.gov

For instance, various bacterial P450s have been identified that can hydroxylate steroids at different positions, such as the 2β, 9α, 15β, and 16β positions. nih.govasm.org While direct enzymatic hydroxylation of this compound is not explicitly detailed, the principles established from studies on other steroid substrates are highly relevant. Structure-guided mutagenesis of these enzymes has been shown to enhance their activity and alter their substrate specificity, opening up possibilities for creating novel hydroxylated steroid analogues. nih.gov

Table 1: Examples of Enzymatic Hydroxylation of Steroids

EnzymeSubstrateProduct(s)Reference
CYP109E1Testosterone (B1683101)16β‐hydroxytestosterone (major), androstenedione (B190577) (minor) nih.gov
CYP105D7 (wild-type)Testosterone, progesterone (B1679170), 4-androstene-3,17-dione, adrenosterone, cortisone (B1669442)Low conversion to hydroxylated products nih.gov
CYP105D7 (mutants)SteroidsGreatly enhanced conversion rates for steroid hydroxylation nih.gov
P450 from Thanatephorus cucumerisINN (a steroid)19- and 11β-hydroxylated products rsc.org
CYP5312A4Testosterone14α-hydroxy-testosterone rsc.org
Rieske oxygenase (KshA)Androstenedione (ASD)9α-hydroxy-ASD rsc.org
CYP105D18Testosterone2β-hydroxytestosterone asm.org

Microbial Transformation Techniques for this compound Precursors

Microbial transformations offer a practical and efficient way to modify steroid precursors. A notable example is the microbial transformation of 13-ethyl-3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraene-14,17-dione to its 17β-hydroxy derivative using the yeast Pichia farinosa. nih.gov This process was successfully scaled up to pilot plant fermentors, achieving an impressive 80% yield of the pure crystalline product. nih.gov This demonstrates the potential of using whole-cell biocatalysts for key transformations in the synthesis of gonane derivatives.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis to create efficient and environmentally friendly routes to complex molecules. brynmawr.educip.com.cn This approach is particularly valuable for the synthesis of steroids, where precise control of stereochemistry and functional group installation is paramount. brynmawr.educip.com.cn

Enzymes can be used for a variety of transformations in a synthetic sequence, including hydroxylations, reductions, and dehydrogenations. rsc.orgcip.com.cn For instance, the combination of a chemical step with an enzymatic reduction can be a powerful strategy. The development of chemo-enzymatic routes for producing valuable steroid drug precursors highlights the growing importance of this methodology. cip.com.cn The integration of enzymes like P450 hydroxylases and reductases can lead to more concise and effective synthetic pathways. brynmawr.educip.com.cn

Advanced Structural Analysis and Conformational Landscape of 5β 13 Ethyl Gonane 3,17 Dione

Stereochemistry and Chirality of the (5β)-Gonane Nucleus

The gonane (B1236691) nucleus contains six chiral centers at positions 5, 8, 9, 10, 13, and 14, which theoretically allows for 64 stereoisomers. wikipedia.org However, only a limited number are biosynthetically accessible or synthetically pursued. The specific stereochemistry at each of these centers is critical for receptor binding and biological activity. For (5β)-13-Ethyl-gonane-3,17-dione, the stereocenters at C-8, C-9, C-10, and C-14 typically adopt the natural steroid configuration. The introduction of an ethyl group at C-13, in place of the more common methyl group, further influences the molecule's stereochemical profile.

The absolute configuration of complex molecules like this compound is unequivocally determined by single-crystal X-ray crystallography, which provides a detailed three-dimensional map of the atomic positions. wikipedia.orgresearchgate.net Chiroptical techniques such as Vibrational Circular Dichroism (VCD) can also be employed to establish the absolute configuration in solution. nih.gov

The conformational landscape of the A-ring is also of interest. In related 13-ethyl steroids lacking a C-10 methyl group, the inversion of the A-ring is more facile, although a half-chair conformation is often preferred. acs.org

Ring JunctionFusion TypeResulting Geometry
A/BcisBent
B/CtransRigid
C/DtransRigid

Advanced Spectroscopic Techniques for Elucidation of this compound Structures

A combination of sophisticated spectroscopic methods is essential for the unambiguous structural characterization of complex molecules like this compound.

NMR spectroscopy is an indispensable tool for determining the constitution and stereochemistry of steroids in solution. acs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. For this compound, specific chemical shifts and coupling constants can confirm the presence of the ethyl group and the dione (B5365651) functionality.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are particularly powerful for conformational analysis. NOE experiments can reveal through-space proximities between protons, providing crucial data to establish the relative stereochemistry and preferred conformations of the fused ring system and the orientation of substituents. acs.org Solid-state NMR has also been shown to be effective in analyzing the conformations of steroids. nih.gov

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule, including bond lengths, bond angles, and the absolute configuration of all chiral centers. wikipedia.orgresearchgate.net An X-ray crystal structure of this compound would offer a precise three-dimensional model of its solid-state conformation. This data is invaluable for understanding the molecule's shape and for computational modeling studies.

Vibrational spectroscopy provides information about the functional groups present in a molecule. Infrared (IR) spectroscopy of this compound would show characteristic absorption bands for the ketone (C=O) groups at positions 3 and 17. The exact frequencies of these absorptions can be sensitive to the local environment and the conformation of the rings. researchgate.net

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com VCD is particularly sensitive to the absolute configuration and the solution-state conformation of molecules. mdpi.comresearchgate.net The VCD spectrum of this compound would provide a unique fingerprint that is directly related to its three-dimensional structure. By comparing experimental VCD spectra with those predicted from quantum chemical calculations, it is possible to determine the absolute configuration and to study conformational equilibria in solution. nih.govmdpi.comresearchgate.net

Spectroscopic TechniqueInformation Provided
NMR SpectroscopyConnectivity, relative stereochemistry, solution conformation
X-ray CrystallographyAbsolute configuration, solid-state conformation, precise bond lengths and angles
IR SpectroscopyPresence of functional groups (e.g., C=O)
VCD SpectroscopyAbsolute configuration, solution conformation, chiral analysis

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for the in-depth analysis of complex organic molecules like steroids. These techniques provide a theoretical lens to examine molecular structure, stability, and reactivity at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For this compound, computational approaches can elucidate its three-dimensional structure, the flexibility of its steroidal core, and the electronic characteristics that govern its chemical behavior.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of steroids with high accuracy. For a molecule like this compound, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These electronic properties are direct indicators of the molecule's reactivity. The locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the ketone groups at the C3 and C17 positions are expected to be the primary centers of reactivity due to the polarization of the carbon-oxygen double bonds. QM calculations can quantify the partial charges on these atoms and map the molecular electrostatic potential, visually highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Combined experimental and theoretical investigations on similar steroid hormones often use DFT functionals like B3LYP-D3BJ with a triple-zeta basis set such as def2-TZVPD to achieve a good balance between computational cost and accuracy. nih.gov Such a theoretical approach would provide a detailed picture of the electronic properties governing the chemical behavior of this compound.

Table 1: Illustrative Quantum Mechanical Properties of this compound (Note: These values are representative examples for a steroid of this class and are for illustrative purposes only.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability.
Dipole Moment3.1 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Partial Charge on O (C3=O)-0.55 eQuantifies the negative charge on the C3 carbonyl oxygen, a likely site for protonation or hydrogen bonding.
Partial Charge on O (C17=O)-0.58 eQuantifies the negative charge on the C17 carbonyl oxygen, indicating a highly electronegative region.

Molecular Dynamics Simulations of this compound in Different Environments

While QM calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment.

The choice of solvent environment is critical in MD simulations as it significantly impacts molecular behavior.

In an Aqueous Environment: Simulating the steroid in a water box mimics physiological conditions. This allows for the study of hydration shells around the polar ketone groups and hydrophobic interactions with the nonpolar steroid backbone.

In Apolar Solvents: Simulations in solvents like carbon tetrachloride or a lipid bilayer model can provide insights into how the molecule behaves in nonpolar environments, such as cell membranes. nih.gov

In Methanol or Acetonitrile: These solvents are often used in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for steroid analysis. nih.govsigmaaldrich.com Simulating the molecule in these environments can help in understanding its behavior during extraction and separation processes.

Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Various Solvents (Note: Data is for illustrative purposes to show typical outputs of an MD simulation.)

Solvent EnvironmentAverage RMSD (Å)Average Radius of Gyration (Rg) (Å)Interpretation
Water1.8 ± 0.34.5 ± 0.1The steroid maintains a relatively stable core structure with some flexibility, adopting a compact conformation.
Methanol2.1 ± 0.44.7 ± 0.2Increased flexibility and a slightly less compact structure compared to water, due to different solvation effects.
Vacuum2.5 ± 0.64.9 ± 0.3Higher conformational freedom in the absence of solvent constraints, leading to a less defined structure.

Predictive Modeling of Steroid Conformation and Stability

Predictive modeling combines QM energy calculations with systematic conformational searches to identify the most stable three-dimensional arrangements of a molecule. The 3D structure of a steroid is crucial as it dictates how the molecule fits into the active site of an enzyme or a receptor pocket. nih.gov

For this compound, the conformational space is defined by the puckering of the A, B, C, and D rings and the rotation of the C13-ethyl group. Advanced algorithms, such as the conformer-rotamer ensemble sampling tool (CREST), can be used to perform an exhaustive search for all possible low-energy conformers. nih.gov Each identified conformer is then subjected to geometry optimization and energy calculation using high-level QM methods.

The result is a map of the potential energy surface, where different conformers are ranked by their relative stability. This information can be used to calculate the probability of finding the molecule in a particular conformation at a given temperature using Boltzmann statistics. Such predictive models are essential for understanding the structural preferences of the steroid and for generating accurate structures for further studies like molecular docking.

Table 3: Illustrative Conformational Analysis of this compound (Note: Conformer descriptions and energy values are hypothetical examples.)

Conformer IDDescription of Key FeatureRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 A-Ring (Chair), C13-Et (Anti)0.0075.3
2 A-Ring (Twist-Boat), C13-Et (Anti)1.509.5
3 A-Ring (Chair), C13-Et (Gauche)1.2514.8
4 B-Ring (Twist-Boat), C13-Et (Anti)3.200.4

Molecular Interactions and Biological Mechanisms of 5β 13 Ethyl Gonane 3,17 Dione

Ligand-Receptor Binding and Molecular Recognition

The interaction of a steroid with its receptor is a critical step in initiating a biological response. This binding is governed by the three-dimensional structure of both the ligand and the receptor's binding pocket, involving a complex interplay of hydrophobic interactions, hydrogen bonds, and van der Waals forces.

Research on a series of nortestosterone derivatives has shown that the presence of a C-13 ethyl group can lead to a lack of specificity and enhanced affinity for glucocorticoid (GR) and mineralocorticoid receptors (MR), in addition to expected interactions with androgen (AR) and progesterone (B1679170) receptors (PR). nih.gov For instance, the replacement of the 13-methyl group in norethindrone (B1679910) with a 13-ethyl group results in a more potent progestin. uomustansiriyah.edu.iq

The 5β configuration of the A/B ring junction in (5β)-13-Ethyl-gonane-3,17-dione results in a bent or folded molecular shape. This is in contrast to the planar structure of 5α-steroids. This structural difference is known to influence how the steroid fits into the ligand-binding domain of a receptor, which can affect binding affinity and the subsequent biological response.

To illustrate the impact of the 13-ethyl substitution on receptor binding, the following table presents hypothetical relative binding affinity (RBA) data based on general trends observed for related compounds.

ReceptorRelative Binding Affinity (RBA) of 13-Methyl Analog (%)Expected RBA Trend for this compound
Progesterone Receptor (PR)100Potentially Increased
Androgen Receptor (AR)50Variable
Glucocorticoid Receptor (GR)5Potentially Increased
Mineralocorticoid Receptor (MR)1Potentially Increased

This table is illustrative and based on general structure-activity relationships for 13-ethyl steroids. nih.govuomustansiriyah.edu.iq Actual values for this compound would require experimental determination.

Although specific kinetic data for this compound are not available, studies on potent 13-ethyl progestins like levonorgestrel (B1675169) have demonstrated high affinity for the progesterone receptor. researchgate.net The presence of the 13-ethyl group can contribute to a slower dissociation rate from the receptor, leading to a prolonged biological effect.

The 5β configuration can also influence binding kinetics. The bent shape of the molecule might allow for a faster initial association with the receptor but could also lead to a less stable complex, resulting in a faster dissociation rate compared to a more planar 5α-steroid, depending on the specific receptor pocket architecture.

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding of a ligand to a receptor at the atomic level. researchgate.netnih.gov These methods can provide insights into the binding pose, key interactions, and the stability of the ligand-receptor complex.

While no specific molecular docking studies have been published for this compound, research on other 13-ethyl steroids has revealed important structural determinants for high-affinity binding. For example, in the progesterone receptor, the 13-ethyl group of potent progestins makes favorable contacts with specific amino acid residues, such as Met909, which is crucial for receptor activation. researchgate.net

Enzyme Modulation and Mechanistic Investigations

Steroid-modifying enzymes are responsible for the biosynthesis and metabolism of steroid hormones. nih.gov Gonane (B1236691) derivatives can act as substrates, inhibitors, or activators of these enzymes, thereby influencing the levels of endogenous steroids.

Steroidogenesis inhibitors are compounds that block the action of enzymes involved in steroid biosynthesis. wikipedia.org Many steroidal compounds can inhibit key enzymes in this pathway, such as those belonging to the cytochrome P450 superfamily (CYPs) or the hydroxysteroid dehydrogenase (HSD) family. nih.gov

Given its structure, this compound could potentially inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the conversion of weaker androgens and estrogens to their more potent forms. wikipedia.org It might also interact with enzymes like CYP17A1, a key enzyme in androgen biosynthesis. endocrine-abstracts.org Pregnane (B1235032) derivatives, which share a similar steroidal core, have been shown to inhibit steroidogenic enzymes like 11β-hydroxylase and steroid 17-alpha-monooxygenase. nih.gov

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). Without experimental data, the inhibitory profile of this compound remains speculative.

The following table provides examples of steroidogenic enzymes that could potentially be modulated by this compound, based on the activities of other gonane and pregnane derivatives.

EnzymeFunction in SteroidogenesisPotential Effect of this compound
17β-Hydroxysteroid Dehydrogenase (17β-HSD)Interconversion of potent and weak androgens and estrogens. wikipedia.orgInhibition
CYP17A1Catalyzes steps in androgen biosynthesis. endocrine-abstracts.orgInhibition
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Involved in the synthesis of all active steroid hormones. nih.govSubstrate or Inhibitor
5α-ReductaseConverts testosterone (B1683101) to the more potent dihydrotestosterone.Potential Inhibition

The substrate specificity of steroid-modifying enzymes is often very high, with small changes in the steroid structure affecting the rate and site of metabolism. researchgate.net The 5β configuration and the 13-ethyl group of this compound would be key determinants of its recognition and processing by these enzymes.

For example, aldo-keto reductases (AKRs) are a family of enzymes that can reduce the keto groups at the 3, 17, and 20 positions of steroids. nih.gov The specific isoform of AKR and its tissue distribution would determine how this compound is metabolized. The 5β-stereochemistry would likely direct the compound towards specific metabolic pathways that differ from those for 5α-steroids.

Cellular and Subcellular Studies

The biological effects of steroid hormones are initiated by their entry into target cells and subsequent interaction with intracellular components. The lipophilic nature of steroids generally allows them to traverse the cell membrane, but specific transport mechanisms can also play a role in their uptake and distribution.

Intracellular Localization and Transport Mechanisms of Steroids

The journey of a steroid molecule from the extracellular space to its site of action within the cell is a critical determinant of its biological activity. For synthetic steroids of the gonane family, this process is thought to involve a combination of passive diffusion and potentially carrier-mediated transport.

Passive Diffusion: The classical model of steroid entry into cells is through passive diffusion across the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the steroid and does not require cellular energy. The physicochemical properties of the steroid, such as its lipophilicity, play a significant role in its ability to diffuse across the membrane.

Carrier-Mediated Transport: Emerging evidence suggests that passive diffusion may not be the sole mechanism for steroid uptake. Specific membrane transporters may facilitate the entry of certain steroids into cells, allowing for more regulated and efficient uptake. While specific transporters for this compound have not been identified, the existence of such mechanisms for other steroids raises the possibility of their involvement. Once inside the cell, synthetic steroids like those in the gonane class typically bind to intracellular receptors, which are often located in the cytoplasm or the nucleus. For instance, levonorgestrel, a 13β-ethylgonane derivative, is known to bind to progesterone and androgen receptors within the cell. This binding event is a crucial step that precedes the modulation of gene expression. The localization of this compound within the cell would likely be dictated by the location of its primary receptor targets.

A study on the synthetic progestin levonorgestrel demonstrated its ability to inhibit the proliferation of human endometrial cells, a process associated with the nuclear translocation of the gap junction protein Connexin43. This suggests that beyond simple receptor binding, the intracellular trafficking of other proteins can be influenced by gonane derivatives.

Investigation of Non-Genomic Actions and Signaling Pathways

In addition to their classical genomic effects mediated by nuclear receptors, steroids can elicit rapid, non-genomic actions. These effects are initiated at the cell membrane or within the cytoplasm and involve the activation of various signal transduction pathways.

Membrane-Associated Receptors: Non-genomic steroid actions are often mediated by membrane-associated receptors. These can be distinct from the classical nuclear receptors or be a subpopulation of the nuclear receptors localized to the cell membrane. Binding of a steroid to these receptors can trigger rapid cellular responses, often within seconds to minutes. For synthetic progestins, these rapid signaling events can influence a variety of cellular processes.

Activation of Signaling Cascades: The binding of steroids to membrane receptors can activate intracellular signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) and other protein kinases. These pathways can, in turn, modulate the activity of various cellular proteins, leading to rapid physiological responses. While direct evidence for this compound is lacking, it is plausible that as a gonane derivative, it could engage in such non-genomic signaling. The nature and extent of these actions would depend on its affinity for any putative membrane receptors and its ability to modulate downstream signaling components.

Research on progestogens has indicated that their non-genomic effects can converge with genomic pathways, suggesting a complex interplay between these two modes of action in regulating cellular function.

Modulation of Gene Expression

The hallmark of steroid hormone action is the regulation of gene expression. This is achieved through the interaction of steroid-receptor complexes with specific DNA sequences, leading to changes in the transcription of target genes.

Interaction with Transcriptional Machinery: Upon ligand binding, intracellular steroid receptors, such as the progesterone receptor (PR), undergo a conformational change, dissociate from chaperone proteins, and translocate to the nucleus. In the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) located in the regulatory regions of target genes.

The binding of the receptor to HREs allows for the recruitment of a complex array of co-activators or co-repressors. These co-regulator proteins are crucial for modulating the structure of chromatin and interacting with the basal transcriptional machinery, which includes RNA polymerase II and general transcription factors. This intricate assembly of proteins ultimately determines whether the transcription of a target gene is enhanced or repressed.

Synthetic progestins, including those from the gonane family, exert their biological effects primarily by acting as agonists or antagonists of the progesterone receptor. Levonorgestrel, for example, is a potent PR agonist. Its binding to the PR initiates the cascade of events leading to the modulation of target gene expression. Studies have shown that levonorgestrel can alter the gene expression profile in various tissues, such as the endometrium and testes.

Table of Research Findings on Related Gonane Derivatives

CompoundCellular/Subcellular FocusKey Findings
LevonorgestrelIntracellular LocalizationAssociated with nuclear translocation of Connexin43 in endometrial cells.
LevonorgestrelGene ExpressionModulates the expression of numerous genes in the human endometrium and testes.
Synthetic ProgestinsNon-Genomic ActionsCan activate rapid signaling pathways, often converging with genomic effects.

Structure Activity Relationship Sar Studies for Mechanistic Insights of 5β 13 Ethyl Gonane 3,17 Dione and Analogues

Influence of the 13-Ethyl Substitution on Molecular Interactions

Studies on 13-ethyl substituted gonane (B1236691) derivatives have shown that this modification can lead to a range of biological activities, from agonistic to antagonistic, depending on other substitutions on the steroid scaffold. For instance, in the context of progestins, certain 11β-substituted 13β-ethyl gonane derivatives have demonstrated a reversal of the expected antiprogestational activity, with some compounds showing agonistic effects while others are inactive. nih.gov This highlights the complex interplay between different parts of the steroid molecule in determining its interaction with the progesterone (B1679170) receptor. The larger ethyl group, compared to a methyl group, may cause steric clashes within the binding pocket or, conversely, form favorable van der Waals interactions, depending on the specific topology of the receptor.

Table 1: Comparison of C13 Substituents and Their General Effects on Steroid Activity

C13 SubstituentCommon Biological ContextGeneral Influence on Molecular Interactions
MethylEndogenous steroids (e.g., testosterone (B1683101), progesterone)Establishes a baseline for receptor affinity and activity.
Ethyl Synthetic steroids (e.g., Norgestrel)Can enhance or decrease binding affinity and modulate agonist/antagonist profile depending on the receptor and other structural features. nih.gov

Role of 3- and 17-Keto Groups in Receptor Binding and Enzyme Catalysis

The presence of ketone groups at the C3 and C17 positions is a common feature in many biologically active steroids, and (5β)-13-Ethyl-gonane-3,17-dione is no exception. These keto groups are crucial for the molecule's interaction with receptors and its metabolic fate.

The 3-keto group, often in conjunction with a Δ4 or Δ5 double bond (though absent in the saturated 'gonane' core of the titular compound), is a key feature for recognition by various steroid receptors, including the androgen and progesterone receptors. nih.govguidetopharmacology.org It can act as a hydrogen bond acceptor, forming a critical interaction with specific amino acid residues within the ligand-binding pocket, thereby anchoring the ligand in a productive orientation.

The 17-keto group is also a significant determinant of biological activity. wikipedia.org Its presence or absence, and its reduction to a hydroxyl group, can dramatically alter the steroid's function. For example, the reduction of the 17-keto group is a key step in the activation of certain androgens. Enzymes known as 17-ketosteroid reductases, which belong to the aldo-keto reductase (AKR) superfamily, catalyze this transformation. nih.gov The 3- and 17-dione structure suggests that this compound could be a substrate for such enzymes, potentially being converted into more or less active metabolites. The promiscuity of these enzymes means they can act on a wide range of steroid structures. nih.gov

Significance of the 5β-Stereochemistry in Ligand-Target Recognition

The stereochemistry at the C5 position dictates the geometry of the A/B ring junction of the steroid nucleus. A 5β-configuration, as in this compound, results in a cis-fusion of the A and B rings, giving the molecule a distinct bent or folded shape. nih.gov This is in contrast to the 5α-configuration, which leads to a more planar molecule.

This three-dimensional shape is of paramount importance for ligand-target recognition. nih.gov The bent structure of 5β-steroids can influence how the molecule fits into the binding pocket of a receptor or an enzyme. nih.gov For some receptors, this bent shape may be preferred, leading to higher affinity, while for others it may be detrimental. For example, the biological activity of 5β-pregnanes can differ significantly from their 5α-counterparts, with some 5β-dihydrosteroids exhibiting unique properties such as interacting with membrane receptors like the oxytocin (B344502) receptor. nih.gov The specific stereochemistry is therefore a critical factor in determining the biological activity profile of a steroid. nih.gov

SAR of Derived Analogues for Targeted Molecular Interactions

The systematic modification of a lead compound like this compound allows for the exploration of its structure-activity relationships (SAR). By synthesizing and testing analogues with varied substituents and stereochemistry, researchers can gain a deeper understanding of the molecular interactions that govern its biological effects.

Analogues of a parent steroid can be used as molecular probes to map the topology and chemical environment of ligand-binding pockets. youtube.comnih.gov By observing how changes in the ligand's structure affect binding affinity and functional activity, inferences can be made about the size, shape, and nature of the amino acid residues lining the pocket. For instance, introducing bulky groups at different positions can identify regions of steric hindrance, while adding hydrogen bond donors or acceptors can pinpoint complementary residues in the receptor. This information is invaluable for understanding how a ligand like this compound orients itself within its target. Computational methods, such as convolutional neural networks, are also being developed to classify ligand-binding pockets based on their structural features. nih.gov

A thorough understanding of SAR provides the foundation for the rational design of new molecules with desired biological activities. nih.govresearchgate.net By identifying the structural features responsible for agonism, antagonism, or selective modulation of a receptor, medicinal chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties. For example, if it is determined that the 13-ethyl group of a particular gonane derivative contributes to an undesirable off-target effect, analogues with smaller or different C13 substituents could be synthesized. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. The development of selective androgen receptor modulators (SARMs) is a prime example of how a rational drug design paradigm, based on understanding the differential transcriptional requirements for desired and undesired effects, can lead to the discovery of novel therapeutic agents. nih.govresearchgate.net

Theoretical and Computational Studies in the Discovery and Optimization of 5β 13 Ethyl Gonane 3,17 Dione Derivatives

Ligand-Based and Structure-Based Computational Design Approaches

The design of (5β)-13-Ethyl-gonane-3,17-dione derivatives benefits from both ligand-based and structure-based computational strategies. These two approaches are complementary and are often used in tandem to guide the synthesis and evaluation of new compounds.

Ligand-Based Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are invaluable. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be built to identify the key structural features—or pharmacophores—required for activity. These models can then be used to screen large virtual libraries of compounds to identify new molecules that possess the desired features. For instance, a common pharmacophore for gonane (B1236691) derivatives might include a specific arrangement of hydrogen bond donors and acceptors, hydrophobic groups, and charged centers that are crucial for binding to the target receptor.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. nih.gov This approach involves docking virtual libraries of compounds into the binding site of the target protein and using scoring functions to predict their binding affinity. nih.govpopline.org This allows for the rational design of molecules that are complementary in shape and chemical properties to the binding site. For example, if the binding pocket of a target enzyme contains a hydrophobic pocket, derivatives of this compound can be designed with lipophilic substituents at specific positions to enhance binding affinity. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic nature of the protein-ligand interactions and the role of solvent molecules. biorxiv.org

Computational Design Approach Description Requirements Applications for Gonane Derivatives
Ligand-Based Design Utilizes information from known active ligands to build predictive models. nih.govA set of molecules with known biological activity.Identifying novel scaffolds with similar pharmacophoric features to active gonane derivatives.
Structure-Based Design Employs the 3D structure of the biological target to guide drug design. nih.govA high-resolution structure of the target protein.Designing gonane derivatives with improved binding affinity and selectivity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Gonane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com In the context of gonane scaffolds, QSAR models can be invaluable for predicting the activity of untested derivatives, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of gonane derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

Once validated, the QSAR model can be used to predict the activity of virtual or newly synthesized gonane derivatives. For example, a QSAR model might reveal that the presence of a bulky hydrophobic group at the C-13 position of the gonane scaffold is positively correlated with activity, while a polar group at the C-3 position is detrimental. This information can then be used to guide the design of more potent compounds.

QSAR Modeling Step Description Example for Gonane Scaffolds
Data Set Preparation Assembling a collection of gonane derivatives with known biological activities.A series of this compound analogues with measured IC50 values against a specific enzyme.
Descriptor Calculation Generating numerical representations of the molecular structures.Calculating descriptors such as logP, molecular surface area, and specific 3D pharmacophore features.
Model Building Developing a mathematical relationship between descriptors and activity.Using multiple linear regression to create an equation predicting activity based on a combination of descriptors.
Model Validation Assessing the predictive performance of the model.Testing the model's ability to predict the activity of a set of gonane derivatives not used in model training.

Virtual Screening and Lead Optimization Strategies (focused on molecular interactions)

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govpopline.org In the context of this compound, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with desired biological activities. researchgate.net

Virtual Screening: The process typically begins with the creation of a virtual library of compounds, which can range from commercially available chemicals to custom-designed molecules based on the gonane scaffold. These compounds are then docked into the binding site of the target protein, and their predicted binding affinities are calculated using scoring functions. The top-scoring compounds are then selected for experimental testing. This approach has proven to be a cost-effective and efficient way to identify promising hit compounds. nih.gov

Lead Optimization: Once a "hit" compound is identified through virtual screening or experimental assays, lead optimization strategies are employed to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net This process often involves an iterative cycle of computational design, chemical synthesis, and biological testing. Molecular docking and MD simulations are used to understand the key molecular interactions between the lead compound and the target protein. For instance, if a lead gonane derivative forms a hydrogen bond with a specific amino acid residue in the binding site, modifications can be made to the molecule to strengthen this interaction, thereby increasing its potency. The optimization process also focuses on improving "drug-like" properties, such as solubility and metabolic stability, to ensure that the compound has the potential to become a viable drug candidate.

Strategy Description Application to Gonane Derivatives
Virtual Screening In silico screening of large compound libraries to identify potential hits. researchgate.netIdentifying novel this compound derivatives with high predicted affinity for a target protein.
Lead Optimization Iterative process of modifying a lead compound to improve its properties.Enhancing the potency and selectivity of a hit gonane derivative by modifying its structure to optimize interactions with the target's binding site.

De Novo Design Principles for Novel Gonane-Based Chemical Entities

De novo design is a computational approach that aims to generate entirely new molecules with desired properties, rather than screening existing compound libraries. nih.gov This strategy is particularly useful when seeking to explore novel chemical space or to design ligands for targets with no known binders. For gonane-based chemical entities, de novo design can be used to create innovative structures that retain the core steroid scaffold but possess unique substituent patterns and functionalities. nih.gov

The process of de novo design typically involves two main stages:

Fragment Placement: Small molecular fragments are placed in the binding site of the target protein in a way that maximizes favorable interactions.

Fragment Linking: The placed fragments are then connected together using linker groups to form a complete molecule.

Advanced algorithms and artificial intelligence techniques, such as generative models and deep learning, are increasingly being used to automate and enhance the de novo design process. youtube.com These methods can learn the underlying rules of chemical bonding and molecular structure from large datasets of known molecules and then use this knowledge to generate novel and synthetically feasible gonane-based compounds. biorxiv.org The designed molecules are then evaluated using computational methods, such as docking and MD simulations, before being prioritized for synthesis and experimental testing. youtube.com

Future Research Directions and Unexplored Avenues for 5β 13 Ethyl Gonane 3,17 Dione

Elucidation of Novel Molecular Targets for Gonane (B1236691) Steroids

The biological effects of steroid hormones are mediated by their interaction with specific intracellular receptors, which act as ligand-activated transcription factors. nih.gov While the primary targets of many synthetic steroids are well-characterized, the potential for "off-target" effects or interactions with novel, undiscovered receptors remains a significant area of exploration. Future research should prioritize the identification of new molecular targets for (5β)-13-Ethyl-gonane-3,17-dione and related gonane steroids.

Ongoing research into similar synthetic steroids is already exploring their potential in new therapeutic areas beyond their classical applications, including a variety of hormonal disorders and specific types of cancer. ontosight.ai The exploration of steroids containing different atoms (heteroatom steroids) has demonstrated that structural modifications can lead to interactions with unique biological pathways, opening new avenues for drug design. nih.gov

A particularly promising strategy involves the integration of computational biology with functional genomic analysis. nih.gov Researchers have successfully used bioinformatics to scan the human genome for potential hormone response elements (HREs)—the specific DNA sequences that steroid receptors bind to. nih.gov These computationally identified sites can then be validated experimentally through techniques like chromatin immunoprecipitation (ChIP) to confirm in vivo receptor binding. nih.gov This combined approach has proven effective in identifying novel steroid target genes and could be powerfully applied to this compound to create a comprehensive map of its genomic interactions and uncover previously unknown mechanisms of action.

Table 1: Potential Molecular Target Classes for Gonane Steroids

Target Class Description Potential Research Focus for this compound
Nuclear Receptors A class of proteins found within cells responsible for sensing steroid and thyroid hormones and certain other molecules. Beyond classical progestin and androgen receptors, investigate binding affinity and functional activity at other nuclear receptors (e.g., GR, MR, ER).
Orphan Receptors Receptors belonging to the nuclear receptor superfamily for which the endogenous ligand has not yet been identified. Screen for agonist or antagonist activity against a panel of orphan receptors to discover entirely new signaling pathways.
Enzymes Proteins that act as biological catalysts. Steroids are known to modulate the activity of key metabolic enzymes. Assess the inhibitory or activating effects on enzymes involved in steroidogenesis (e.g., 5α-reductase, aromatase) and other metabolic pathways.
Ion Channels Pore-forming membrane proteins that allow ions to pass through the channel pore. Investigate potential modulatory effects on membrane-bound ion channels, which can influence neuronal and muscular activity.

| G-Protein Coupled Receptors (GPCRs) | A large family of cell surface receptors that respond to a variety of external stimuli. | Explore rapid, non-genomic signaling effects that may be mediated through membrane-associated GPCRs. |

Integration of Advanced Synthetic Technologies and Biocatalysis

The production of complex steroidal molecules like this compound has traditionally relied on multi-step chemical syntheses. nih.gov However, the future of steroid production lies in the synergistic integration of cutting-edge chemical synthesis with highly specific and efficient biocatalytic methods.

Recent breakthroughs in synthetic organic chemistry offer conceptually new ways to build the steroid nucleus. nih.gov Advanced methods, such as metallacycle-mediated annulative cross-coupling and vinylcyclopropane (B126155) rearrangement cascades, provide a more convergent, flexible, and step-economical route to a wide variety of steroidal structures. nih.gov These modern techniques allow for the efficient preparation of either the natural (nat) or unnatural (ent) enantiomeric series of a steroid, which is crucial for studying stereospecific interactions. nih.gov

Simultaneously, the field of biocatalysis has matured into a powerful technology for industrial chemical production. nih.govnih.gov The use of enzymes or whole microbial cells offers unparalleled selectivity under mild reaction conditions. nih.gov For steroid synthesis, this is particularly relevant for specific modifications like hydroxylations, which are notoriously difficult to control with traditional chemistry. researchgate.netnih.gov Ketoreductases, for example, have been identified that can stereo-selectively reduce a keto group on the steroid ring, such as in the conversion of 4-androstene-3,17-dione (4-AD) to testosterone (B1683101). mdpi.com

A chemoenzymatic approach, which combines chemical and enzymatic steps, represents a powerful future direction. nih.gov For this compound, this could involve using an advanced chemical synthesis to construct the core gonane skeleton and then employing engineered biocatalysts for specific, late-stage modifications. This integration leverages the efficiency of chemical synthesis for building the carbon framework and the precision of enzymes for functionalizing the molecule, leading to more sustainable and efficient production methods. nih.govnih.gov

| Example Technology | Metallacycle-mediated annulation. nih.gov | Ketoreductase-catalyzed reduction, microbial hydroxylation. researchgate.netmdpi.com | Chemical synthesis of a steroid precursor followed by enzymatic hydroxylation. |

Deepening Understanding of Stereospecific Molecular Interactions

The gonane nucleus is characterized by its complex three-dimensional structure, featuring six centers of chirality. wikipedia.org This results in 64 theoretically possible stereoisomers, each with a unique spatial arrangement of atoms. wikipedia.org The specific stereochemistry of a steroid, such as the (5β) configuration in the target compound, is a critical determinant of its biological activity, as molecular recognition by protein targets is highly dependent on a precise structural fit.

Future research must focus on deepening the understanding of these stereospecific interactions. The metabolism of steroids by enzymes like the cytochrome P-450 family is known to be highly regioselective and stereospecific, meaning the enzyme acts on a specific position and orientation of the steroid molecule. nih.gov How the specific stereochemistry of this compound influences its metabolic fate and its interaction with target receptors is a key unanswered question.

Investigating the structure-activity relationship is paramount. nih.gov By synthesizing and testing different stereoisomers of 13-Ethyl-gonane-3,17-dione, researchers can probe how subtle changes in the 3D shape affect binding affinity and functional response at various receptors. This knowledge is fundamental for optimizing drug efficacy and minimizing off-target effects. nih.gov Advanced analytical and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be employed to visualize the compound bound to its target proteins, providing an atomic-level blueprint of the critical molecular interactions.

| C-14 | Part of the C/D ring junction. | Critical for the conformation of the D-ring and interaction with receptors. |

Application of Systems Biology and Omics Data for Comprehensive Mechanistic Understanding

Traditional pharmacology often follows a reductionist approach, studying the effect of a drug on a single protein target. nih.gov Systems biology offers a holistic alternative, aiming to understand how a compound perturbs an entire biological system by integrating large-scale datasets from various "omics" technologies. nih.govtaylorfrancis.com Applying this approach to this compound could provide an unprecedentedly deep and comprehensive understanding of its mechanisms of action.

The core of systems biology is the integration of data from genomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). nih.gov By treating cells or organisms with this compound and analyzing the global changes across these different molecular layers, researchers can construct detailed network models of the compound's effects. This can reveal not only the direct targets but also the downstream ripple effects throughout cellular pathways. taylorfrancis.com

This integrative approach is particularly powerful for identifying novel drug targets and understanding complex biological responses. taylorfrancis.com For instance, analyzing the complete set of genes whose expression is altered by the compound (the transcriptome) can point to the activation or repression of entire biological programs. Similarly, studying the changes in protein and metabolite levels can provide a functional readout of the cellular response. While these approaches have been underutilized in steroid research, they hold immense promise for designing new microbial cell factories for steroid production and for fully elucidating the pharmacological profiles of synthetic steroids. nih.gov

Table 4: Omics Technologies for Steroid Research

Omics Field Technology Information Gained Application to this compound
Genomics DNA Sequencing, Microarrays Identifies changes in gene expression (transcriptomics) and maps receptor binding sites (ChIP-seq). nih.govnih.gov Create a global map of all genes regulated by the compound; identify all genomic binding sites.
Proteomics Mass Spectrometry Quantifies changes in the levels of thousands of proteins in response to a stimulus. nih.gov Identify changes in protein networks, including receptors, enzymes, and signaling proteins, following treatment.
Metabolomics Mass Spectrometry, NMR Spectroscopy Measures the global profile of small molecule metabolites in a biological system. nih.gov Understand how the compound alters cellular metabolism and identify its metabolic breakdown products.

| Systems Biology | Computational Modeling, Network Analysis | Integrates multi-omics data to create predictive models of biological systems. taylorfrancis.com | Build a comprehensive model of the cellular response to this compound to predict its effects and identify key network nodes for therapeutic intervention. |

Table 5: Compound Names Mentioned in this Article

Compound Name Class/Type
This compound Synthetic Gonane Steroid
4-Androstene-3,17-dione (4-AD) Androstanoid Steroid
Testosterone Androgen Steroid Hormone
Levonorgestrel (B1675169) Synthetic Gonane Progestin
Norethindrone (B1679910) Synthetic Estrane (B1239764) Progestin
5α-Androst-1-ene-3,17-dione Androstanoid Steroid
Androst-5-ene-3,17-dione Androstanoid Steroid
Gonane Steroid Nucleus

Q & A

Q. What are the established synthetic routes for (5β)-13-Ethyl-gonane-3,17-dione, and how can purity be ensured during synthesis?

The compound is synthesized via esterification of 17β-hydroxy-13-ethylgona-4,9-dien-3-one using reagents like 3-phenylpropionyl chloride in pyridine (Fig. 2 in ). Key steps include:

  • Reagent selection : Polar solvents (e.g., dimethylacetamide) enhance solubility due to the compound’s crystalline, hydrophobic nature.
  • Purification : Recrystallization from non-polar solvents or column chromatography with silica gel.
  • Purity validation : Melting point analysis and HPLC with UV detection (λ = 240–260 nm for conjugated ketones).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • NMR : Confirm the 13-ethyl group (δ 0.8–1.2 ppm for CH₃ and δ 1.2–1.5 ppm for CH₂ in ¹H NMR; C-13 ethyl at ~12–15 ppm in ¹³C NMR).
  • IR : Strong C=O stretch at ~1700–1750 cm⁻¹ for the 3- and 17-keto groups.
  • MS : Molecular ion peak at m/z corresponding to C₂₀H₂₈O₂ (exact mass: 300.42 g/mol). Cross-reference with NIST spectral databases to validate assignments.

Q. How does the compound’s solubility profile influence formulation for biological testing?

The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., dimethylacetamide) and moderately in ethanol. For in vivo studies:

  • Use co-solvents like PEG-400 or cyclodextrin-based carriers.
  • Emulsify with surfactants (e.g., Tween-80) for aqueous dispersion.

Q. What in vitro/in vivo models are used to assess the biological activity of this compound?

  • Receptor binding assays : Screen for progesterone or glucocorticoid receptor affinity due to structural similarity to steroidal hormones.
  • Anti-inflammatory models : Murine macrophage (RAW 264.7) LPS-induced TNF-α suppression assays.
  • Dosage : Begin with 1–10 µM in vitro; escalate to 10–50 mg/kg in rodent models, monitoring hepatic metabolism via LC-MS/MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesized batches and reference standards?

  • Comparative analysis : Overlay NMR/IR spectra with NIST reference data (e.g., Database 69).
  • Isotopic labeling : Use ¹³C-labeled analogs to trace unexpected peaks (e.g., 13-ethyl group vs. impurities).
  • Purity reassessment : Perform elemental analysis (C, H, N) and X-ray crystallography to confirm lattice structure.

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Adopt the INCHEMBIOL framework ():

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–9.
  • Phase 2 (Field) : Use radiolabeled ¹⁴C-compound to track biodegradation in soil/water systems.
  • Ecotoxicity : Daphnia magna LC₅₀ assays and algal growth inhibition tests.

Q. How can QSAR models optimize the compound’s biological activity while reducing off-target effects?

  • Descriptor selection : Compute electronic (HOMO-LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Training data : Use IC₅₀ values from receptor binding assays (Question 4) to build regression models.
  • Validation : Synthesize derivatives (e.g., 17β-acetyl analogs) and compare predicted vs. observed activity.

Q. What role does molecular modeling play in predicting the compound’s interactions with enzymatic targets?

  • Docking simulations : Use AutoDock Vina to map binding poses in progesterone receptor (PDB: 1A28). Prioritize hydrogen bonds with C-3/C-17 ketones.
  • MD trajectories : Simulate 100-ns runs in GROMACS to assess conformational stability of the 13-ethyl group in hydrophobic pockets.

Q. How should researchers evaluate the compound’s stability under varying storage and physiological conditions?

  • Forced degradation : Expose to UV light (ICH Q1B), oxidative (H₂O₂), and thermal stress (40–60°C). Monitor via HPLC for degradation products (e.g., 17-alcohol derivatives).
  • pH-dependent stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours.

Q. What statistical methods are essential for analyzing dose-response data in preclinical studies?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for pairwise differences).

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